Cas no 1855907-35-5 (5-CHLOROMETHYL-1-ETHYL-3-NITRO-1H-PYRAZOLE)
5-CHLOROMETHYL-1-ETHYL-3-NITRO-1H-PYRAZOLE Chemical and Physical Properties
Names and Identifiers
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- 5-CHLOROMETHYL-1-ETHYL-3-NITRO-1H-PYRAZOLE
- 1H-Pyrazole, 5-(chloromethyl)-1-ethyl-3-nitro-
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- Inchi: 1S/C6H8ClN3O2/c1-2-9-5(4-7)3-6(8-9)10(11)12/h3H,2,4H2,1H3
- InChI Key: JSQWGMDCRARZMY-UHFFFAOYSA-N
- SMILES: N1(CC)C(CCl)=CC([N+]([O-])=O)=N1
5-CHLOROMETHYL-1-ETHYL-3-NITRO-1H-PYRAZOLE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1086936-0.05g |
5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole |
1855907-35-5 | 95% | 0.05g |
$226.0 | 2023-10-27 | |
| Enamine | EN300-1086936-0.1g |
5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole |
1855907-35-5 | 95% | 0.1g |
$337.0 | 2023-10-27 | |
| Enamine | EN300-1086936-0.25g |
5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole |
1855907-35-5 | 95% | 0.25g |
$481.0 | 2023-10-27 | |
| Enamine | EN300-1086936-0.5g |
5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole |
1855907-35-5 | 95% | 0.5g |
$758.0 | 2023-10-27 | |
| Enamine | EN300-1086936-1.0g |
5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole |
1855907-35-5 | 1g |
$971.0 | 2023-06-10 | ||
| Enamine | EN300-1086936-2.5g |
5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole |
1855907-35-5 | 95% | 2.5g |
$1903.0 | 2023-10-27 | |
| Enamine | EN300-1086936-5.0g |
5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole |
1855907-35-5 | 5g |
$2816.0 | 2023-06-10 | ||
| Enamine | EN300-1086936-10.0g |
5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole |
1855907-35-5 | 10g |
$4176.0 | 2023-06-10 | ||
| Enamine | EN300-1086936-1g |
5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole |
1855907-35-5 | 95% | 1g |
$971.0 | 2023-10-27 | |
| Enamine | EN300-1086936-5g |
5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole |
1855907-35-5 | 95% | 5g |
$2816.0 | 2023-10-27 |
5-CHLOROMETHYL-1-ETHYL-3-NITRO-1H-PYRAZOLE Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 5-CHLOROMETHYL-1-ETHYL-3-NITRO-1H-PYRAZOLE
Introduction to 5-Chloromethyl-1-Ethyl-3-Nitro-1H-Pyrazole (CAS No. 1855907-35-5)
5-Chloromethyl-1-Ethyl-3-Nitro-1H-Pyrazole, identified by the CAS registry number CAS No. 1855907-35-5, is a significant compound in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound has garnered attention due to its unique structural properties and potential applications in various scientific and industrial domains.
The molecular structure of 5-Chloromethyl-1-Ethyl-3-Nitro-1H-Pyrazole consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The substituents attached to this ring include a chloromethyl group at position 5 and an ethyl group at position 1, along with a nitro group at position 3. These substituents contribute to the compound's chemical reactivity, stability, and potential for functionalization.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery and development. The presence of the nitro group in 3-Nitro positions within the pyrazole ring has been shown to enhance the compound's pharmacokinetic properties, making it a promising candidate for various therapeutic applications. Additionally, the chloromethyl group introduces versatility in terms of reactivity, enabling further chemical modifications to tailor the compound's properties for specific uses.
In terms of synthesis, researchers have developed efficient methods to synthesize 5-Chloromethyl-substituted pyrazoles using microwave-assisted reactions or catalytic processes. These methods not only improve reaction yields but also reduce production times, making large-scale synthesis more feasible.
The application of CAS No. 1855907-35-5 extends beyond pharmaceuticals. Its unique electronic properties make it a valuable component in materials science, particularly in the development of advanced materials such as conductive polymers or sensors. Recent advancements in nanotechnology have also explored the use of this compound as a building block for constructing nanostructured materials with tailored functionalities.
In agricultural chemistry, derivatives of Pyrazole-based compounds have shown potential as pesticides or herbicides due to their ability to inhibit specific enzymes in target organisms. The nitro group in this compound plays a crucial role in enhancing its bioactivity, making it a subject of interest for sustainable agricultural practices.
Safety and environmental considerations are paramount when handling such compounds. Research has focused on understanding the environmental fate and toxicity of CAS No. 1855907-35-5. Studies indicate that while it exhibits moderate toxicity towards aquatic organisms, its degradation under aerobic conditions is relatively rapid, reducing its long-term ecological impact.
In conclusion, 5-Chloromethyl-1-Ethyl-3-Nitro-Pyrazole, with its unique structural features and versatile substituents, continues to be a focal point in various scientific disciplines. Ongoing research aims to unlock its full potential across multiple applications while ensuring its safe handling and minimal environmental impact.
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